molecular formula C28H26N6S2 B1436755 (E)-2-Methyl-4-(4-(2-methyl-5,10-dihydro-4h-benzo[b]thieno[2,3-e][1,4]diazepin-4-yl)piperazin-1-yl)-10h-benzo[b]thieno[2,3-e][1,4]diazepine CAS No. 1070876-09-3

(E)-2-Methyl-4-(4-(2-methyl-5,10-dihydro-4h-benzo[b]thieno[2,3-e][1,4]diazepin-4-yl)piperazin-1-yl)-10h-benzo[b]thieno[2,3-e][1,4]diazepine

Cat. No.: B1436755
CAS No.: 1070876-09-3
M. Wt: 510.7 g/mol
InChI Key: MLQMWTKHBAHDAN-UHFFFAOYSA-N
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Description

(E)-2-Methyl-4-(4-(2-methyl-5,10-dihydro-4h-benzo[b]thieno[2,3-e][1,4]diazepin-4-yl)piperazin-1-yl)-10h-benzo[b]thieno[2,3-e][1,4]diazepine is a useful research compound. Its molecular formula is C28H26N6S2 and its molecular weight is 510.7 g/mol. The purity is usually 95%.
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Properties

CAS No.

1070876-09-3

Molecular Formula

C28H26N6S2

Molecular Weight

510.7 g/mol

IUPAC Name

2-methyl-4-[4-(2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)piperazin-1-yl]-10H-thieno[2,3-b][1,5]benzodiazepine

InChI

InChI=1S/C28H26N6S2/c1-17-15-19-25(29-21-7-3-5-9-23(21)31-27(19)35-17)33-11-13-34(14-12-33)26-20-16-18(2)36-28(20)32-24-10-6-4-8-22(24)30-26/h3-10,15-16,31-32H,11-14H2,1-2H3

InChI Key

MLQMWTKHBAHDAN-UHFFFAOYSA-N

SMILES

CC1=CC2=C(S1)NC3=CC=CC=C3NC2N4CCN(CC4)C5=NC6=CC=CC=C6NC7=C5C=C(S7)C

Canonical SMILES

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C5=NC6=CC=CC=C6NC7=C5C=C(S7)C

Origin of Product

United States

Biological Activity

The compound (E)-2-Methyl-4-(4-(2-methyl-5,10-dihydro-4h-benzo[b]thieno[2,3-e][1,4]diazepin-4-yl)piperazin-1-yl)-10h-benzo[b]thieno[2,3-e][1,4]diazepine is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that incorporates multiple heterocycles, specifically benzo[b]thieno and diazepine rings. Its molecular formula is C20H24N4S2C_{20}H_{24}N_4S_2, with a molecular weight of approximately 396.56 g/mol. The presence of various functional groups contributes to its diverse biological activities.

Anticonvulsant Activity

Research indicates that compounds related to thieno[2,3-e][1,4]diazepines exhibit significant anticonvulsant properties. For instance, studies have shown that derivatives can enhance GABAergic transmission, which is crucial for their anticonvulsant effects. The mechanism typically involves modulation of GABA receptor activity, leading to increased inhibitory neurotransmission .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies demonstrate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggests that modifications in the piperazine moiety can enhance antimicrobial efficacy .

Anticancer Potential

Recent investigations into the anticancer properties of this compound reveal promising results. It has been shown to inhibit cell proliferation in several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to interact with specific molecular targets involved in cancer progression is currently under exploration .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticonvulsantPotentiation of GABAergic activity
AntimicrobialEffective against S. aureus and E. coli
AnticancerInhibition of proliferation in cancer cells

Case Study: Anticancer Mechanism

A detailed study investigated the anticancer mechanism of a closely related thieno[2,3-e][1,4]diazepine derivative. The compound was found to induce apoptosis in human cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins such as Bcl-2. Additionally, it was shown to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Scientific Research Applications

Pharmacological Properties

Thienodiazepines exhibit a range of biological activities due to their ability to modulate neurotransmitter systems in the brain. The primary pharmacological effects include:

  • Anxiolytic Effects : Similar to traditional benzodiazepines, thienodiazepines may enhance the effect of gamma-aminobutyric acid (GABA) at GABA_A receptors, leading to anxiolytic properties. This makes them potential candidates for treating anxiety disorders .
  • Sedative and Hypnotic Effects : These compounds can be effective in inducing sedation and promoting sleep, which is beneficial for patients suffering from insomnia .
  • Anticonvulsant Activity : Thienodiazepines may also possess anticonvulsant properties, making them useful in the management of seizure disorders .

Synthesis and Structural Characteristics

The synthesis of (E)-2-Methyl-4-(4-(2-methyl-5,10-dihydro-4h-benzo[b]thieno[2,3-e][1,4]diazepin-4-yl)piperazin-1-yl)-10h-benzo[b]thieno[2,3-e][1,4]diazepine involves complex organic reactions that yield high-purity products. The structural characteristics include multiple fused rings that contribute to its biological activity. The detailed synthesis pathways typically involve cyclization reactions and the use of various reagents to achieve the desired molecular structure .

Case Studies and Research Findings

Recent studies have focused on the biological evaluation of thienodiazepine derivatives:

  • Anxiolytic and Analgesic Properties : A study evaluated novel thienodiazepine derivatives for their anxiolytic and analgesic effects. Results indicated significant anxiolytic activity comparable to established medications .
  • Cytotoxic Activity : Research involving thienodiazepine compounds has shown promising cytotoxic effects against various cancer cell lines. For instance, certain derivatives demonstrated IC50 values indicating effective inhibition of cell proliferation in human breast adenocarcinoma and colorectal carcinoma models .
  • Neuroprotective Effects : Some derivatives have been investigated for neuroprotective properties against oxidative stress-induced neuronal damage. These findings suggest potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-2-Methyl-4-(4-(2-methyl-5,10-dihydro-4h-benzo[b]thieno[2,3-e][1,4]diazepin-4-yl)piperazin-1-yl)-10h-benzo[b]thieno[2,3-e][1,4]diazepine
Reactant of Route 2
(E)-2-Methyl-4-(4-(2-methyl-5,10-dihydro-4h-benzo[b]thieno[2,3-e][1,4]diazepin-4-yl)piperazin-1-yl)-10h-benzo[b]thieno[2,3-e][1,4]diazepine

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